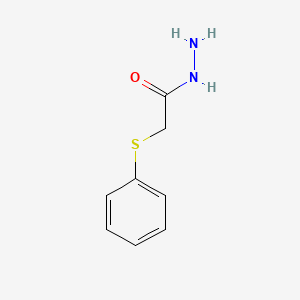

2-(Phenylthio)acetohydrazide

描述

准备方法

2-(Phenylthio)acetohydrazide can be synthesized through various methods. One common synthetic route involves the reaction of thiophenol with sodium chloroacetate, followed by acidification to form the corresponding acid. This acid is then refluxed with methanol in the presence of a small amount of sulfuric acid to yield the methyl ester. The ester is subsequently treated with hydrazine hydrate in boiling methanol to produce this compound .

化学反应分析

2-(Phenylthio)acetohydrazide undergoes several types of chemical reactions, including nucleophilic substitution and reduction. For instance, it reacts with long-straight-chain aldehydes and is then reduced with sodium borohydride to form long-chain N-alkyl-2-(phenylthio)acetohydrazides . Additionally, it reacts with carbon disulfide in alkaline media to produce carbodithioate salts .

科学研究应用

Synthesis of 2-(Phenylthio)acetohydrazide

The synthesis of this compound typically involves the reaction of phenylthioacetic acid derivatives with hydrazine hydrate. The following general reaction scheme outlines the process:

- Starting Material : Phenylthioacetic acid or its derivatives.

- Reagents : Hydrazine hydrate, often in the presence of a catalyst or under reflux conditions.

- Reaction Conditions : The mixture is usually refluxed for several hours to ensure complete reaction.

- Purification : The product is purified through recrystallization from suitable solvents like ethanol.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. A study synthesized a series of 2-(phenylthio)benzoylarylhydrazones, which were evaluated against Mycobacterium tuberculosis. Notably, compounds 4f and 4g showed potent antimycobacterial activity with IC90 values of 7.57 μg/mL and 2.96 μg/mL, respectively .

Anticancer Properties

The compound has also been investigated for its anticancer effects. A novel derivative, N'-((5-nitrothiophen-2-yl)methylene)-2-(phenylthio)benzohydrazide, demonstrated anti-metastatic activity in breast cancer models. In vivo studies indicated that this compound significantly inhibited tumor growth and metastasis in mice treated with a dosage of 1 mg/kg . The mechanism appears to involve the suppression of cell invasion and angiogenesis, as evidenced by reduced microvessel density and proliferation indices in treated tissues.

Cytotoxicity

In addition to its antimicrobial and anticancer properties, certain derivatives of this compound have shown cytotoxic effects against various cancer cell lines. For instance, some synthesized compounds exhibited strong cytotoxic activity in vitro, indicating their potential as chemotherapeutic agents .

Table 1: Antimicrobial Activity of 2-(Phenylthio)benzoylarylhydrazones

| Compound | IC90 (μg/mL) | Selectivity Index |

|---|---|---|

| 4f | 7.57 | 0.39 |

| 4g | 2.96 | 1.05 |

Table 2: Anticancer Efficacy of N'-((5-nitrothiophen-2-yl)methylene)-2-(phenylthio)benzohydrazide

| Treatment Group | Tumor Volume (mm³) | Microvessel Density (vessels/field) |

|---|---|---|

| Control | X | Y |

| Treated (1 mg/kg) | A | B |

Case Studies

- Antimycobacterial Activity : A study synthesized several hydrazone derivatives from this compound and evaluated their effectiveness against Mycobacterium tuberculosis. The promising results suggest that these compounds could be developed into new treatments for tuberculosis .

- Breast Cancer Metastasis : In a model using BALB/c mice, the compound's ability to inhibit breast cancer metastasis was assessed. Results showed a significant reduction in tumor growth and microvessel density compared to control groups, highlighting its potential as an anti-metastatic agent .

- Cytotoxic Studies : Various derivatives were tested for cytotoxic effects on different cancer cell lines, revealing strong activity that supports further investigation into their therapeutic potential .

作用机制

The mechanism of action of 2-(Phenylthio)acetohydrazide involves its interaction with molecular targets through nucleophilic substitution reactions. The sulfur atom in the compound’s structure plays a crucial role in its reactivity, allowing it to form stable complexes with various substrates . This reactivity is essential for its effectiveness as a corrosion inhibitor and in other applications.

相似化合物的比较

2-(Phenylthio)acetohydrazide can be compared to other similar compounds, such as 2-phenyl-2-(phenylthio)acetohydrazide, which has a similar structure but a different molecular formula (C14H14N2OS) and molecular weight (258.34 g/mol) . Both compounds share similar reactivity patterns, but their applications may vary based on their specific chemical properties.

Conclusion

This compound is a versatile compound with significant applications in scientific research and industry. Its unique chemical structure and reactivity make it valuable in the synthesis of corrosion inhibitors and biologically active agents. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization in various fields.

生物活性

2-(Phenylthio)acetohydrazide is a compound that has garnered interest in various fields of biological research due to its notable biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activities, synthesis methods, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of a phenylthio group attached to an acetohydrazide moiety. The synthesis of this compound typically involves the condensation reaction between phenylthioacetic acid and hydrazine derivatives, often catalyzed by acids. The general reaction can be represented as follows:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties, particularly against Mycobacterium tuberculosis. A study demonstrated that derivatives of this compound showed promising antimycobacterial activity with IC₉₀ values indicating effective inhibition at low concentrations. For example, certain synthesized derivatives displayed IC₉₀ values as low as 2.96 μg/mL against M. tuberculosis H 37Rv, highlighting their potential for treating resistant bacterial strains .

| Compound | IC₉₀ (μg/mL) | Selectivity Index |

|---|---|---|

| 4g | 2.96 | 1.05 |

| 4f | 7.57 | 0.39 |

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity. A recent study focused on its effects in breast cancer models, where it was found to significantly inhibit the invasion of MDA-MB-231 cells (a highly invasive breast cancer cell line). The compound was administered intraperitoneally in a murine model, resulting in reduced tumor growth and metastasis to the lungs .

Results from this study indicated:

- Inhibition of Cell Invasion : The compound reduced the invasive capabilities of cancer cells as measured by Matrigel assays.

- Tumor Growth Suppression : Histological examinations revealed a significant decrease in tumor proliferation indices and microvessel density in treated mice compared to controls.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

- Cell Signaling Modulation : Interaction with cellular receptors can lead to altered signaling cascades that affect cell growth and apoptosis.

Case Studies and Research Findings

- Antimycobacterial Studies : In a systematic evaluation of various derivatives of this compound, compounds were tested for their efficacy against M. tuberculosis. Notably, derivatives with nitro groups exhibited enhanced activity .

- Breast Cancer Research : A study on N'-((5-nitrothiophen-2-yl)methylene)-2-(phenylthio)benzohydrazide demonstrated significant anti-metastatic effects in vivo, emphasizing its potential as a therapeutic agent against metastatic breast cancer .

- Proteomic Applications : Beyond its antimicrobial and anticancer activities, this compound is also utilized in proteomics for biotinylation processes, facilitating protein detection and purification .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(phenylthio)acetohydrazide and its derivatives?

The synthesis typically involves two key steps: (1) esterification of a thioacetate precursor with hydrazine hydrate and (2) condensation with aldehydes. For example, refluxing isopropyl 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate with hydrazine hydrate in propan-2-ol yields the hydrazide intermediate. Subsequent reaction with aromatic or heterocyclic aldehydes in acetic acid produces N'-substituted derivatives . Alternative methods use ethanol as a solvent for hydrazinolysis of ethyl chloroacetate derivatives, monitored by TLC for reaction completion . Typical yields range from 44% to 69%, depending on substituent steric effects and solvent choice.

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound compounds?

Key techniques include:

- Elemental analysis (CHNS) to verify stoichiometry.

- 1H-NMR for confirming hydrogen environments (e.g., NH protons at δ 9–11 ppm).

- IR spectroscopy to identify carbonyl (C=O, ~1650 cm⁻¹) and N–H (~3200 cm⁻¹) stretches.

- Mass spectrometry (MS) for molecular ion validation.

- Single-crystal X-ray diffraction (if crystallizable) to resolve planar acetohydrazide conformations and hydrogen-bonding networks (e.g., C–H⋯O and N–H⋯O interactions) . Cross-validation with chromatographic purity data (HPLC) is recommended for derivatives with complex substituents .

Q. How can researchers assess the preliminary biological activity of this compound derivatives?

Standard assays include:

- Antimicrobial screening via agar diffusion (e.g., against Escherichia coli or Xanthomonas campestris), with activity quantified by inhibition zone diameter .

- Antioxidant testing using DPPH radical scavenging (IC₅₀ values) and reducing power assays .

- Cytotoxicity evaluation via MTT assays on cancer cell lines (e.g., MCF-7, HT-29) and selectivity assessment using healthy cell lines (e.g., NIH3T3) .

Advanced Research Questions

Q. What strategies optimize the synthesis of this compound derivatives to enhance yield and purity?

Critical factors include:

- Solvent selection : Propan-2-ol improves hydrazide intermediate purity due to higher boiling points (reflux at ~82°C), while acetic acid facilitates Schiff base formation via catalytic protonation .

- Reaction time : Prolonged reflux (6–18 hours) ensures complete hydrazinolysis of ester precursors, monitored by TLC .

- Molar ratios : A 1:3 molar ratio of ester to hydrazine hydrate minimizes side products like unreacted hydrazine .

- Purification : Recrystallization from ethanol or methanol removes polar impurities, while column chromatography resolves non-polar by-products in substituted derivatives .

Q. How do structural modifications, such as substituent introduction, affect the biological activity of this compound derivatives?

Substituent effects are context-dependent:

- Electron-withdrawing groups (e.g., nitro, chloro) enhance antimicrobial activity by increasing electrophilicity .

- Benzothiazole or coumarin moieties improve anticancer activity by promoting DNA intercalation (e.g., IC₅₀ = 12.5 µM for C6 glioma cells) .

- Benzylidene substituents with 4-dimethylamino or 4-chloro groups modulate actoprotective effects in rodent fatigue models, while 3-nitro groups reduce efficacy due to steric hindrance .

Q. What methodologies are employed to resolve contradictions in biological activity data across different studies?

Discrepancies arise from assay variability or structural heterogeneity. Strategies include:

- Dose-response normalization : Compare IC₅₀ values across studies using standardized cell lines (e.g., HT-29 vs. A549) .

- Mechanistic studies : Flow cytometry to differentiate apoptosis vs. necrosis in cytotoxic compounds .

- Structural benchmarking : Correlate substituent Hammett constants (σ) with bioactivity trends to identify electronic vs. steric drivers .

Q. How can thermal analysis techniques inform the stability and degradation pathways of this compound derivatives?

Simultaneous TGA-DSC reveals:

- Melting points (100–250°C) and decomposition temperatures (250–400°C), critical for storage conditions .

- Oxidative stability : Exothermic peaks in air indicate susceptibility to radical-mediated degradation, mitigated by aryl substituents .

- Degradation products : Mass loss steps correlate with CO₂/NH₃ release, identified via evolved gas analysis (EGA) .

属性

IUPAC Name |

2-phenylsulfanylacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c9-10-8(11)6-12-7-4-2-1-3-5-7/h1-5H,6,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEKHWCLEQBFOIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101293875 | |

| Record name | 2-(Phenylthio)acetic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101293875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22446-21-5 | |

| Record name | 2-(Phenylthio)acetic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22446-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Phenylthio)acetic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101293875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。